N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to the sulfanyl acetamide class, characterized by a pyridazine core linked to a thiazole moiety via a sulfanyl bridge and an acetamide side chain substituted with a 3,4-dimethoxyphenethyl group. Its design likely optimizes interactions with cellular targets through lipophilic (dimethoxyphenyl, thiazole) and hydrogen-bonding (acetamide, pyridazine) groups.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-13-21(30-14(2)23-13)16-6-8-20(25-24-16)29-12-19(26)22-10-9-15-5-7-17(27-3)18(11-15)28-4/h5-8,11H,9-10,12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAAMRQCBASQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural comparisons include:
Key Observations :
- Core Heterocycles : The target’s pyridazine-thiazole core differs from triazole-based analogues (e.g., ), which may alter target selectivity. Pyridazine’s electron-deficient nature could enhance binding to kinases or enzymes compared to triazoles.
- Substituent Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to isopropylphenyl () or furan/thiophene () substituents. This may improve membrane permeability but reduce aqueous solubility.
- Bioisosteric Replacements: Thiazole (target) vs.
Pharmacological Activity Trends
- Antiproliferative Activity : Hydroxyacetamide derivatives with triazole-oxazolone cores (e.g., FP1-12) show antiproliferative effects, suggesting that the target’s acetamide-thiazole scaffold may similarly target proliferative pathways .
- Anti-Exudative Activity : Triazole-furan acetamides (e.g., ) exhibit anti-exudative activity comparable to diclofenac, but the target’s thiazole group may shift activity toward anti-inflammatory or antiproliferative mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
